molecular formula C14H19N7OS B6707302 N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B6707302
M. Wt: 333.41 g/mol
InChI Key: HMGFEUATQOCUAI-UHFFFAOYSA-N
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Description

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring, a tetrazole ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7OS/c1-4-10-7-16-12(23-10)5-6-15-13(22)11-8-21-14(17-18-19-21)20(3)9(11)2/h7H,4-6,8H2,1-3H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGFEUATQOCUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CCNC(=O)C2=C(N(C3=NN=NN3C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Construction of the Tetrazole Ring: The tetrazole ring is formed through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.

    Final Assembly: The final step involves the coupling of the thiazole, tetrazole, and pyrimidine rings under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide
  • N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-sulfonamide

Uniqueness

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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